Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is also known as CPP-115 and belongs to the class of piperazine derivatives.
Wirkmechanismus
CPP-115 acts as a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a significant impact on the levels of GABA in the brain, leading to a reduction in neuronal excitability and anxiolytic effects. In addition, the compound has also been shown to have anticonvulsant and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPP-115 in lab experiments is its specificity for GABA-AT inhibition, which allows for the selective modulation of the GABA system in the brain. However, one limitation of using CPP-115 is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on CPP-115, including its use in the treatment of addiction, epilepsy, and anxiety disorders. Additionally, the compound may also have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Further research is needed to fully understand the potential therapeutic benefits of CPP-115 and its underlying mechanisms of action.
Synthesemethoden
CPP-115 can be synthesized through a multistep process that involves the reaction of cyclopentanone with ethyl chloroformate, followed by the reaction of the resulting product with piperazine. The final step involves the reaction of the intermediate product with cyclopropanecarbonyl chloride, resulting in the formation of CPP-115.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential use in the treatment of various neurological disorders, including addiction, epilepsy, and anxiety. The compound has shown promising results in preclinical studies, demonstrating its ability to modulate the activity of the gamma-aminobutyric acid (GABA) system in the brain.
Eigenschaften
IUPAC Name |
cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c17-13(11-3-1-2-4-11)15-7-9-16(10-8-15)14(18)12-5-6-12/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEENEJBICQOKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.